![molecular formula C10H12N2 B13965757 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile](/img/structure/B13965757.png)
5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile
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Overview
Description
5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is a heterocyclic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic systems with a nitrogen atom at the ring junction, and they are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can be achieved through a one-pot 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . The reaction proceeds smoothly and produces the desired pyrrolizine derivative in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine derivatives.
Scientific Research Applications
5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug.
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness
5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a valuable compound for developing new derivatives with tailored properties for various applications.
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-pyrrolizine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-7-9(6-11)8(2)12-5-3-4-10(7)12/h3-5H2,1-2H3 |
InChI Key |
VAIDTUMJAYWOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCN2C(=C1C#N)C |
Origin of Product |
United States |
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